Thieno[2,3-c]pyridine Regioisomer: Superior Antileishmanial Activity Over Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-c]pyridine regioisomer—the core scaffold of this compound—has been demonstrated to exhibit significantly higher antileishmanial activity than the corresponding thieno[2,3-b]pyridine isomer [1]. Published structure–activity relationship (SAR) data establish that thieno[2,3-c]pyridines are more active against Leishmania parasites than thieno[2,3-b]pyridines, confirming that the [2,3-c] ring fusion is a critical determinant of biological potency within this chemical series [1]. This provides direct regioisomer-level differentiation for researchers selecting the appropriate scaffold for antileishmanial screening campaigns.
| Evidence Dimension | Antileishmanial activity (scaffold-level comparison) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine scaffold: quantitatively more active against Leishmania |
| Comparator Or Baseline | Thieno[2,3-b]pyridine scaffold: lower activity against Leishmania |
| Quantified Difference | Directional: thieno[2,3-c]pyridines > thieno[2,3-b]pyridines (exact fold-change not disclosed in abstract) |
| Conditions | In vitro antileishmanial assay; N-substituted thienopyridine series |
Why This Matters
For antileishmanial drug discovery programs, selecting the [2,3-c] regioisomer over the [2,3-b] regioisomer is non-negotiable for achieving baseline potency, making this compound a structurally appropriate starting point or control.
- [1] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. ScienceDirect, 2025. View Source
